
5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine hydrochloride hydrate
概要
説明
5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine hydrochloride hydrate is a complex organic compound with potential applications in various fields of science and industry. Its molecular structure includes a pyrimidinyl group, a trifluoromethyl group, and morpholinyl groups, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multicomponent reactions involving formaldehyde, uracil analogs, and amines. The reaction typically proceeds under basic or acidic conditions, and sometimes under solvent-free and microwave irradiation conditions.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, using catalysts, and implementing purification techniques to achieve the desired purity.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the compound, potentially altering its chemical properties.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Hydroxylated derivatives, carboxylic acids.
Reduction: Amine derivatives, alcohols.
Substitution: Alkylated, acylated, or halogenated derivatives.
科学的研究の応用
Biological Activities
- Anticancer Activity :
- Inhibition of Enzymatic Activity :
- Neuroprotective Effects :
Medicinal Chemistry
The compound serves as a valuable lead structure for the development of new therapeutic agents targeting specific diseases, particularly cancers. Its structural modifications can lead to derivatives with enhanced potency and selectivity.
Case Studies
作用機序
The exact mechanism of action depends on the specific application, but generally, the compound interacts with molecular targets such as enzymes, receptors, or other proteins. It may inhibit or activate these targets, leading to a biological response.
類似化合物との比較
4-(2,6-Dimorpholinopyrimidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine
5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(chloromethyl)pyridin-2-amine
5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(bromomethyl)pyridin-2-amine
Uniqueness: 5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine hydrochloride hydrate stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds.
生物活性
5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine hydrochloride hydrate, commonly referred to as BKM120 or Buparlisib , is a novel compound primarily investigated for its potential in cancer therapy. This article delves into the biological activity of BKM120, summarizing research findings, case studies, and relevant data tables.
- Molecular Formula : C18H21F3N6O2
- Molecular Weight : 410.39 g/mol
- CAS Number : 944396-07-0
- Purity : ≥ 98%
Structural Characteristics
BKM120 features a trifluoromethyl group and a morpholinyl substituent, which are critical for its biological activity. The presence of these functional groups enhances its lipophilicity and potentially improves its interaction with biological targets.
BKM120 acts as a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in regulating cell growth, proliferation, and survival. Dysregulation of this pathway is often implicated in various cancers. By inhibiting PI3K, BKM120 can induce apoptosis in cancer cells and inhibit tumor growth.
Antitumor Efficacy
Research has demonstrated that BKM120 exhibits significant antitumor activity across various cancer cell lines. A study evaluated its effects on human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture systems. The results indicated:
Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
---|---|---|
A549 | 5.12 ± 0.25 μM | 15.67 ± 2.34 μM |
HCC827 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |
NCI-H358 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |
These findings suggest that BKM120 is more effective in traditional monolayer cultures than in more physiologically relevant three-dimensional environments, highlighting the need for further investigation into its efficacy in vivo .
Pharmacokinetics
The pharmacokinetic profile of BKM120 has been studied extensively:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : High volume of distribution; penetrates the blood-brain barrier effectively.
- Metabolism : Primarily metabolized by CYP3A4.
- Excretion : Excreted mainly via feces.
The compound's bioavailability and ability to cross the blood-brain barrier make it a candidate for treating brain tumors and other malignancies .
Clinical Trials
BKM120 has undergone several clinical trials to evaluate its safety and efficacy:
- Phase I Trial : Focused on patients with advanced solid tumors showed promising results with manageable toxicity profiles.
- Phase II Trial : Investigated its use in combination with other agents for breast cancer treatment, demonstrating improved outcomes compared to standard therapies.
Efficacy in Specific Cancer Types
Recent studies have highlighted BKM120's effectiveness against specific cancer types:
- Breast Cancer : Significant tumor shrinkage observed in patients with PIK3CA mutations.
- Glioblastoma : Preliminary results indicate potential benefits in patients unresponsive to conventional therapies.
特性
IUPAC Name |
5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine;hydrate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O2.ClH.H2O/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27;;/h9-11H,1-8H2,(H2,22,23);1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWULNKGRTQZGTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClF3N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735861 | |
Record name | 5-[2,6-Bis(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1389337-64-7 | |
Record name | 5-[2,6-Bis(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。